molecular formula C13H17N2O5 B013816 1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl- CAS No. 37558-29-5

1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-

Cat. No.: B013816
CAS No.: 37558-29-5
M. Wt: 282.29 g/mol
InChI Key: IWVOZPVFXICWQH-UHFFFAOYSA-N
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Description

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is an N-hydroxysuccinimide ester of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as tempyo. This ester is an active acylating agent that preferentially targets α-amino groups. This reagent can be used to spin label proteins and aminoacylated RNA species.

Biochemical Analysis

Biochemical Properties

NSC319633 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as proteases and kinases, influencing their activity and stability. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. For instance, NSC319633 has been shown to inhibit certain proteases, thereby regulating protein degradation pathways . Additionally, it interacts with nucleic acids, affecting processes such as DNA replication and transcription.

Cellular Effects

NSC319633 exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, NSC319633 has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production. In cancer cells, NSC319633 has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of NSC319633 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, NSC319633 binds to specific active sites on enzymes, altering their conformation and activity. This binding can lead to the inhibition of enzyme activity, as seen with certain proteases, or activation, as observed with some kinases . Additionally, NSC319633 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NSC319633 have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that NSC319633 remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to NSC319633 in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of NSC319633 vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, NSC319633 can cause toxic or adverse effects, including organ toxicity and systemic inflammation. Threshold effects have been identified, indicating that there is a specific dosage range within which NSC319633 is effective without causing significant toxicity.

Metabolic Pathways

NSC319633 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect glycolytic enzymes and oxidative phosphorylation, leading to changes in energy production and metabolic reprogramming . These interactions can result in altered levels of metabolites, influencing cellular energy balance and overall metabolic activity.

Transport and Distribution

Within cells and tissues, NSC319633 is transported and distributed through specific mechanisms involving transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which facilitate its uptake and distribution . NSC319633 has been observed to accumulate in specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of NSC319633 plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, NSC319633 may localize to the nucleus, where it interacts with transcription factors and regulatory proteins, influencing gene expression. Its localization to other organelles, such as mitochondria, can affect metabolic processes and energy production.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h7,19H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSVTMQVXNIMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C(=O)ON2C(=O)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37558-29-5
Record name NSC319633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC319633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrol-1-yloxy, 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Reactant of Route 3
Reactant of Route 3
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Reactant of Route 4
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Reactant of Route 5
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Reactant of Route 6
Reactant of Route 6
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-

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